2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid
Overview
Description
“2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C14H14O51. It is also known by other names such as “2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” and "2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid"1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. However, specific synthesis methods for “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” are not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring (a benzopyran derivative) with two methyl groups at positions 3 and 4, an oxo group at position 2, and a propanoic acid group attached via an ether linkage at position 71. The InChI code for this compound is "InChI=1S/C14H14O5/c1-7-8(2)14(17)19-12-6-10(4-5-11(7)12)18-9(3)13(15)16/h4-6,9H,1-3H3,(H,15,16)"1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” are not readily available in the sources I found.Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.26 g/mol1. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not readily available in the sources I found.Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, prepared from related compounds. These derivatives exhibit potential as antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Photochromic Behavior
A study on the crystal structure of photochromism compounds, including a derivative of the mentioned acid, revealed significant differences in their structural and photochromic behaviors. This has implications for their application in materials science, especially in the development of photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).
Synthesis of Novel Compounds
Research on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with various agents has led to the synthesis of new compounds, showing the versatility of this chemical structure in creating diverse molecular structures (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Antibacterial Activity
Another study involved the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds were anticipated to be screened for their antibacterial activity, highlighting their potential in developing new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Antineoplastic Activity
A significant research effort focused on the antineoplastic (anti-cancer) activity of certain derivatives. This study synthesized new compounds and evaluated their antineoplastic activities, indicating potential applications in cancer treatment (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Detection of Cr3+ Ions
A novel compound was synthesized for the detection of Cr3+ ions, which involved a derivative of the acid . This has applicationsin the field of chemical sensing, especially for the detection of specific metal ions in various environments (Mani, Rajamanikandan, Ravikumar, Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Synthesis of New Organic Compounds
Research has been conducted on the synthesis of new organic compounds using a multicomponent reaction involving a derivative of the acid. This research is significant for expanding the library of organic compounds with potential applications in various fields of chemistry (Komogortsev, Melekhina, & Lichitsky, 2022).
Structural Analysis
Studies have been done on the structural analysis of related compounds, providing insights into the physical and chemical properties of these molecules. This knowledge is vital for the development of new materials and drugs (Elż & Slawomir, 1999).
Chemical Synthesis and Biological Activity
The field of organic synthesis has explored the condensation of related compounds to create chromene derivatives, which are further investigated for their biological activity. This opens avenues for the development of novel therapeutic agents (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Medical Applications
Further research into the synthesis of analogs based on 2,2-dimethyl-2H-chromene highlights the potential medical applications of these compounds. The investigation into their structure-activity relationships is crucial for developing effective therapeutic agents (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Safety And Hazards
Specific safety and hazard information for “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” is not readily available in the sources I found.
Future Directions
Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and safety profile of “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid”. Additionally, its potential applications in various fields such as medicine, materials science, etc., could be explored.
Please note that this information is based on the available sources and there might be additional information in other sources not included in this analysis.
properties
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-8(2)14(17)19-12-6-10(4-5-11(7)12)18-9(3)13(15)16/h4-6,9H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAASQVCHUFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327066 | |
Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
CAS RN |
35679-94-8 | |
Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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